3-bromo-4H-quinolizin-4-one
Description
3-Bromo-4H-quinolizin-4-one (C$9$H$5$BrClNO) is a heterocyclic compound featuring a fused tricyclic structure with a ketone group at position 4, a bromine atom at position 3, and a chlorine atom at position 8 . Its molecular framework combines a quinoline-like system with an additional oxygen atom, forming a quinolizinone core.
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05g/mol |
IUPAC Name |
3-bromoquinolizin-4-one |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-4-7-3-1-2-6-11(7)9(8)12/h1-6H |
InChI Key |
BLINDGIQXUVTQH-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)Br |
Canonical SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Quinolizinones vs. Quinazolinones: 3-Bromo-4H-quinolizin-4-one has a tricyclic structure (two six-membered rings fused to a five-membered ring) with one nitrogen and one oxygen atom . Quinazolinones (e.g., 3-Amino-2-(2-bromophenyl)quinazolin-4(3H)-one) are bicyclic compounds with two nitrogen atoms in a six-membered ring and a ketone group at position 4 .
- Quinolizinones vs. 3-Bromo-2-phenylquinolin-4(1H)-one (C${15}$H${10}$BrNO) introduces a phenyl group at position 2, increasing steric bulk compared to the simpler quinolizinone structure .
Physicochemical Properties
- Key Observations: Bromine substitution increases molecular weight and polarizability across all compounds. Steric effects from phenyl groups (e.g., in 3-bromo-2-phenylquinolin-4(1H)-one) may reduce solubility compared to simpler analogs .
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